N-Methyl-3-oxo-3-phenylpropanamide
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Overview
Description
N-Methyl-3-oxo-3-phenylpropanamide is a chemical compound with the molecular formula C10H11NO2 . This compound has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activity. It is characterized by a phenyl group attached to a propanamide backbone, with a methyl group and an oxo group at specific positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Methyl-3-oxo-3-phenylpropanamide can be synthesized through various methods. One common approach involves the reaction of a beta-lactam carbonyl compound with ammonium acetate, tetrabutylammonium bromide, and potassium carbonate in water at 30°C for 8 hours . The reaction mixture is then filtered, dried, and purified by recrystallization to obtain the desired product with a high yield.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques. The use of large-scale reactors and optimized reaction conditions can facilitate the production of this compound in significant quantities.
Chemical Reactions Analysis
Types of Reactions: N-Methyl-3-oxo-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-Methyl-3-oxo-3-phenylpropanamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in the synthesis of transition metal complexes, such as Ru(bpy)32+ and Cu(bpy)33+.
Biology: The compound’s potential biological activity makes it a subject of interest in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific medical uses are not yet well-documented.
Industry: It is used in the development of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of N-Methyl-3-oxo-3-phenylpropanamide involves its interaction with molecular targets and pathways. As a ligand, it binds to metal species and forms complexes, which can influence various biochemical processes . The exact molecular targets and pathways are still under investigation, but its ability to form stable complexes with transition metals is a key aspect of its activity.
Comparison with Similar Compounds
N-Methyl-3-oxo-3-phenylpropanamide can be compared with other similar compounds, such as:
N-(2-Methylphenyl)-3-oxo-3-phenylpropanamide: This compound has a similar structure but with a methyl group on the phenyl ring.
N-Methyl-3-oxo-3-(4-methylphenyl)propanamide: Another similar compound with a methyl group at the para position of the phenyl ring.
Uniqueness: this compound is unique due to its specific substitution pattern and its ability to form stable complexes with transition metals, which distinguishes it from other similar compounds.
Properties
IUPAC Name |
N-methyl-3-oxo-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-11-10(13)7-9(12)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPZJJGMSAFGCHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC(=O)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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